2-(Carbomethoxy)ethyltrichlorosilane chemical properties
2-(Carbomethoxy)ethyltrichlorosilane chemical properties
Functional Class: Bifunctional Organosilane / Surface Coupling Agent
CAS Registry Number: 18147-81-4
Molecular Formula:
Executive Summary
2-(Carbomethoxy)ethyltrichlorosilane is a high-reactivity heterobifunctional silane widely utilized in surface science, chromatography, and biotechnological assay development. Its structure features a hydrolytically sensitive trichlorosilyl headgroup and a carbomethoxy (methyl ester) tail, separated by an ethyl spacer.
For drug development and biochemical researchers, this molecule serves as a critical "masked" carboxylate linker . Unlike direct carboxyl-silanes, which can suffer from self-polymerization or instability, the ester functionality allows for the formation of robust Self-Assembled Monolayers (SAMs) that can be subsequently hydrolyzed to reveal free carboxylic acid groups. These groups serve as anchor points for the covalent immobilization of proteins, antibodies, or drug targets via EDC/NHS chemistry.
Physicochemical Properties
The following data represents the technical grade standard for 2-(Carbomethoxy)ethyltrichlorosilane. Researchers must account for the high density and moisture sensitivity during handling.
| Property | Value | Notes |
| Molecular Weight | 221.54 g/mol | |
| Physical State | Clear, colorless to straw liquid | Fumes in air due to HCl release |
| Boiling Point | 90–92 °C | @ 25 mmHg |
| Density | 1.325 g/mL | @ 25 °C |
| Refractive Index | ||
| Flash Point | > 60 °C | Combustible liquid |
| Hydrolytic Sensitivity | High | Reacts violently with water to release HCl |
| Solubility | Soluble in anhydrous toluene, hexane, benzene | Reacts with alcohols and water |
Synthesis and Manufacturing Mechanism
The industrial synthesis of 2-(Carbomethoxy)ethyltrichlorosilane is achieved through platinum-catalyzed hydrosilylation . This addition reaction involves trichlorosilane (
Reaction Mechanism
The reaction is typically catalyzed by chloroplatinic acid (Speier’s catalyst) or Karstedt’s catalyst. The anti-Markovnikov addition places the silicon atom at the terminal carbon of the alkene, preserving the ester functionality.
Critical Process Control:
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Exotherm Management: The reaction is highly exothermic.
-
Isomer Control: Process conditions are tuned to minimize the formation of the
-adduct (1-(carbomethoxy)ethyl isomer), which is sterically hindered and less stable.
Surface Chemistry & Reactivity
Understanding the dual reactivity of this molecule is essential for designing reproducible experiments.
The Trichlorosilyl Headgroup ( )
The trichlorosilyl group is the "anchor." Upon contact with trace water or surface silanols (
Why Trichlorosilane?
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Advantages: Forms denser, more stable coatings than mono- or dialkoxy silanes due to multi-point attachment and horizontal cross-linking.
-
Disadvantages: Polymerizes rapidly in solution if water is present; releases corrosive HCl gas.
The Carbomethoxy Tail ( )
The ester group is chemically inert during the silanization process, preventing side reactions. Once the monolayer is established, the ester can be hydrolyzed (deprotected) to generate a carboxylic acid, providing a clean slate for bioconjugation.
Figure 1: Chemical pathway from precursor to reactive carboxylic acid surface.
Experimental Protocol: Surface Functionalization
Context: This protocol is designed for the modification of silica nanoparticles or glass slides for subsequent protein immobilization.
Reagents Required[4][5][6][7]
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Solvent: Anhydrous Toluene (dried over molecular sieves, <50 ppm water).
-
Silane: 2-(Carbomethoxy)ethyltrichlorosilane (stored under nitrogen).
-
Substrate: Acid-washed glass slides or silica beads.
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Atmosphere: Nitrogen or Argon glovebox/Schlenk line.
Step-by-Step Methodology
Phase 1: Substrate Pre-Activation
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Cleaning: Immerse silica substrate in Piranha solution (
) for 30 minutes to remove organics and maximize surface hydroxyl density. Warning: Piranha solution reacts violently with organics. -
Drying: Rinse extensively with HPLC-grade water, then dry at 110°C for 2 hours.
Phase 2: Silanization (Anhydrous)
-
Preparation: In a dry reaction vessel under inert gas, prepare a 1% - 2% (v/v) solution of 2-(Carbomethoxy)ethyltrichlorosilane in anhydrous toluene.
-
Incubation: Immerse the dry substrate into the silane solution.
-
Reaction Time: Incubate for 1 to 2 hours at room temperature.
-
Note: Longer times with trichlorosilanes can lead to bulk polymerization and rough surfaces.
-
-
Washing: Remove substrate and wash sequentially with toluene (x2), ethanol (x2), and water to remove unreacted silane and hydrolyzed byproducts.
-
Curing: Bake the substrate at 110°C for 30-60 minutes . This promotes covalent bond formation (condensation) and stabilizes the layer.
Phase 3: Ester Hydrolysis (Deprotection)
To convert the surface to a reactive carboxylic acid form:
-
Immerse the silanized substrate in 50% (v/v) aqueous HCl .
-
Heat to reflux or maintain at 60-80°C for 2-4 hours .
-
Rinse thoroughly with water until pH is neutral.
-
Verification: The surface will shift from moderately hydrophobic (ester) to hydrophilic (acid). Contact angle measurements typically drop from ~65° to <30°.
Figure 2: Operational workflow for converting raw silica to a bio-active surface.
Safety and Handling
As a trichlorosilane, this compound poses specific hazards that differ significantly from alkoxy-silanes.
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Corrosivity: Upon contact with moisture (eyes, skin, lungs), it generates hydrochloric acid (HCl). Chemical resistant gloves (Nitrile/Neoprene) and a fume hood are mandatory .
-
Water Reactivity: Never dispose of pure material into aqueous waste streams. Quench excess silane by slowly adding it to a large volume of isopropanol or ethanol containing sodium bicarbonate.
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Storage: Must be stored under an inert atmosphere (Nitrogen/Argon). Turbidity in the liquid indicates hydrolysis and polymerization; such material should be discarded.
References
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Gelest, Inc. (2020).[2] Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures.
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Arkles, B. (1977). Tailoring Surfaces with Silanes. Chemtech, 7, 766-778.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 14: Silane Coupling Agents).
-
Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.
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PubChem. (2024). Compound Summary: Ethyltrichlorosilane derivatives. National Library of Medicine.
